rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
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Overview
Description
rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclopentane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated cyclopentane derivative.
Attachment of the Fmoc Group: The Fmoc group is attached using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Bases: Triethylamine (TEA), Sodium hydroxide (NaOH)
Acids: Hydrochloric acid (HCl), Sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopentane ring can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid is used as an intermediate in the synthesis of various complex molecules
Biology
In biological research, this compound is often used in the study of enzyme-substrate interactions. The Fmoc group serves as a protecting group for amino acids, facilitating the synthesis of peptides and proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The cyclopentane ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
- rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexane-1-carboxylic acid
- rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-sulfonic acid
Uniqueness
The uniqueness of rel-(1S,2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. These features distinguish it from other similar compounds and contribute to its versatility in various applications.
Properties
Molecular Formula |
C42H42N2O8 |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid;(1R,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/2C21H21NO4/c2*23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h2*1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t2*17-,19-/m10/s1 |
InChI Key |
RVWTZOQEGZFGIH-ZCBTZIEGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1C[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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